Cis-2,3-Dimethyl-2-butene-1,4-diol, with the chemical formula and CAS Number 65857-51-4, is a diol compound characterized by its unique structure featuring two hydroxyl groups attached to a butene backbone. It is classified under alkenes and alcohols due to its unsaturated carbon chain and the presence of hydroxyl functional groups. This compound is significant in various chemical syntheses and applications, particularly in organic chemistry and materials science.
Cis-2,3-Dimethyl-2-butene-1,4-diol can be synthesized through several methods:
The synthesis typically requires careful temperature control and monitoring of reaction progress through techniques such as thin-layer chromatography (TLC). The yields for these reactions can vary, often falling between 57% to 69% depending on the method used .
Cis-2,3-Dimethyl-2-butene-1,4-diol features a double bond between the second and third carbon atoms in its butene chain, with hydroxyl groups at the first and fourth positions. The structural representation can be denoted as follows:
C\C(=C(/C)\CO)\CO
InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5-
The molecular weight of cis-2,3-Dimethyl-2-butene-1,4-diol is approximately , with an exact mass of .
Cis-2,3-Dimethyl-2-butene-1,4-diol participates in various chemical reactions:
The reactivity of cis-2,3-Dimethyl-2-butene-1,4-diol is influenced by its functional groups; thus, it serves as a versatile intermediate in organic synthesis .
The mechanism of action for cis-2,3-Dimethyl-2-butene-1,4-diol primarily revolves around its ability to act as a nucleophile due to the presence of hydroxyl groups. In reactions such as dehydration or oxidation:
These mechanisms highlight the compound's dual functionality as both an alcohol and an alkene, allowing for diverse synthetic pathways .
Cis-2,3-Dimethyl-2-butene-1,4-diol is typically a colorless to light yellow liquid at room temperature. Specific physical properties include:
The compound exhibits moderate solubility in water due to its hydroxyl groups and has a flash point around . Its density and other specific properties may vary based on purity and environmental conditions.
Cis-2,3-Dimethyl-2-butene-1,4-diol has several scientific uses:
This compound's versatility makes it valuable across multiple fields including medicinal chemistry and materials science .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3